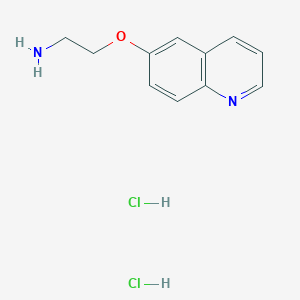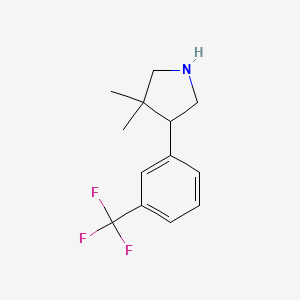
3,3-Diméthyl-4-(3-(trifluorométhyl)phényl)pyrrolidine
Vue d'ensemble
Description
“3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine” is an organic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine” is characterized by a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of the compound .Applications De Recherche Scientifique
Médecine : Développement de médicaments ciblés
Le groupe trifluorométhyle dans des composés comme la 3,3-Diméthyl-4-(3-(trifluorométhyl)phényl)pyrrolidine a été associé au développement de médicaments ciblés. Par exemple, le sorafénib, qui contient une structure trifluorométhylphényle similaire, est utilisé pour traiter le carcinome hépatocellulaire avancé . Les propriétés physicochimiques uniques du groupe trifluorométhyle contribuent à la pharmacocinétique et à la pharmacodynamie de ces médicaments, ce qui pourrait améliorer leur efficacité et leur sélectivité pour certains types de cancer.
Agriculture : Agents de protection des cultures
Dans le secteur agricole, les dérivés de trifluorométhylpyridine, qui présentent des similitudes structurales avec le composé en question, sont utilisés dans la protection des cultures. Ces composés servent d’ingrédients actifs dans les pesticides, protégeant les cultures des ravageurs et des maladies grâce à leurs activités biologiques uniques . Les propriétés du groupe trifluorométhyle peuvent être exploitées pour développer de nouveaux produits agrochimiques plus efficaces et respectueux de l’environnement.
Science des matériaux : Synthèse de matériaux avancés
L’incorporation d’atomes de fluor dans la science des matériaux a conduit au développement de matériaux avancés dotés de propriétés uniques. Les composés contenant des groupes trifluorométhyle sont utilisés pour créer des matériaux ayant des caractéristiques spéciales, telles qu’une résistance accrue à la dégradation et des performances améliorées dans des conditions extrêmes . Le composé en question pourrait potentiellement contribuer à la synthèse de nouveaux matériaux dotés de caractéristiques améliorées.
Science de l’environnement : Atténuation de la pollution
Les produits chimiques organiques fluorés, y compris ceux contenant des groupes trifluorométhyle, jouent un rôle en science de l’environnement. Ils sont impliqués dans des processus qui atténuent la pollution et réduisent l’impact environnemental. Par exemple, ils peuvent être utilisés dans le développement d’agents qui décomposent les substances nocives ou dans la création de matériaux qui capturent les polluants .
Biochimie : Études d’inhibition enzymatique
En biochimie, l’influence du groupe trifluorométhyle sur les interactions moléculaires en fait un outil précieux pour l’étude de l’inhibition enzymatique. Les composés contenant ce groupe peuvent être conçus pour interagir spécifiquement avec les enzymes, fournissant des informations sur la fonction enzymatique et contribuant au développement d’inhibiteurs qui pourraient conduire à de nouveaux traitements pour diverses maladies .
Pharmacologie : Modulation pharmacocinétique
Le groupe trifluorométhyle est connu pour affecter le profil pharmacocinétique des médicaments. Il peut modifier les propriétés d’absorption, de distribution, de métabolisme et d’excrétion (ADME), conduisant à des systèmes d’administration de médicaments améliorés. La recherche sur des composés comme la this compound pourrait donner lieu à de nouveaux agents pharmacologiques avec des caractéristiques ADME optimisées .
Chimie analytique : Analyse chromatographique
En chimie analytique, les caractéristiques structurales de composés comme la this compound peuvent être exploitées dans les techniques chromatographiques pour améliorer la séparation et l’identification de mélanges complexes. Le groupe trifluorométhyle peut améliorer la résolution et la détection des analytes, facilitant des analyses plus précises et plus sensibles .
Découverte de médicaments : Nouveaux agents thérapeutiques
Enfin, la structure du composé est propice aux efforts de découverte de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques. Son échafaudage unique peut être utilisé pour créer de nouvelles molécules ayant une activité biologique potentielle, ouvrant ainsi des possibilités de traitement d’un large éventail d’affections .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrolidine derivatives interact with their targets, leading to changes in the biological system .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Analyse Biochimique
Biochemical Properties
3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine plays a significant role in various biochemical reactions. The compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Additionally, the pyrrolidine ring structure contributes to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in the activity of key metabolic enzymes, leading to shifts in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately influencing cellular behavior and function .
Temporal Effects in Laboratory Settings
The temporal effects of 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy and potency. In in vitro studies, the compound has shown sustained effects on cellular function over extended periods, indicating its potential for long-term applications . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days, with gradual attenuation over time .
Dosage Effects in Animal Models
The effects of 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular function and metabolism without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, with certain dosages required to achieve specific biological outcomes .
Metabolic Pathways
3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The trifluoromethyl group in the compound can also undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Additionally, the compound can bind to plasma proteins, facilitating its distribution throughout the body . The presence of the trifluoromethyl group enhances the compound’s affinity for certain transporters, influencing its uptake and distribution in specific tissues .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The compound’s presence in the nucleus allows it to interact with transcription factors and other regulatory proteins, influencing gene expression and cellular behavior . In the mitochondria, the compound can affect mitochondrial function and energy production, further impacting cellular metabolism .
Propriétés
IUPAC Name |
3,3-dimethyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFITVPOREJWMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



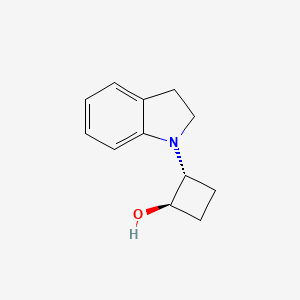
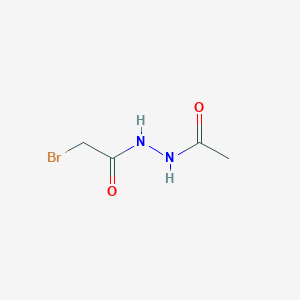
amine](/img/structure/B1492468.png)
![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)
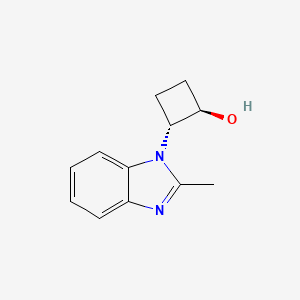

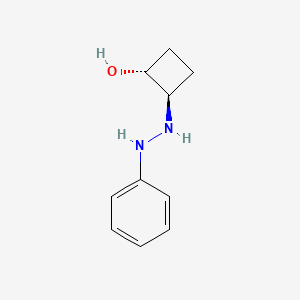
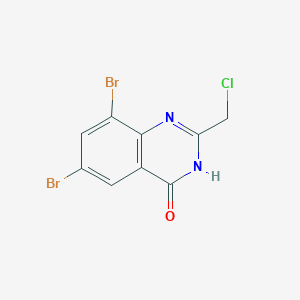
![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
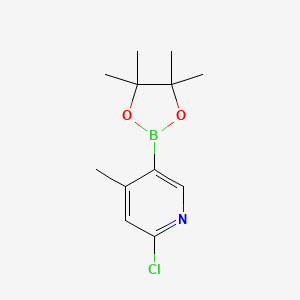
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)
